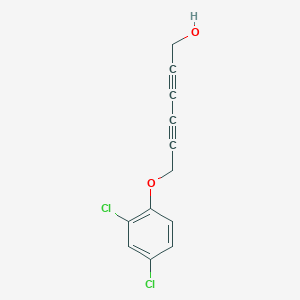
1,2-Undecadiene, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Undecadiene, 3-methyl- is an organic compound with the molecular formula C12H22 . It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by its long carbon chain and the presence of a methyl group attached to the third carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Undecadiene, 3-methyl- can be synthesized through various methods. One common approach involves the dehydration of alcohols . For instance, the dehydration of 3-methyl-1-undecanol in the presence of a strong acid catalyst can yield 1,2-Undecadiene, 3-methyl-.
Industrial Production Methods
In an industrial setting, the production of 1,2-Undecadiene, 3-methyl- often involves catalytic processes . Supported metal catalysts, such as zeolites , are used to facilitate the dehydration reaction, ensuring high selectivity and yield. This method is advantageous as it minimizes byproduct formation and enhances the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Undecadiene, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: Electrophilic addition reactions, such as halogenation, can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Reagents like or are commonly used.
Reduction: Catalysts such as (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens like or in the presence of light or a catalyst.
Major Products Formed
Epoxides: and from oxidation.
Saturated hydrocarbons: from reduction.
Haloalkanes: from substitution reactions.
Aplicaciones Científicas De Investigación
1,2-Undecadiene, 3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2-Undecadiene, 3-methyl- involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electrophilic attack at the double bonds, leading to the formation of intermediate carbocations. These intermediates can then react with nucleophiles to form the final products. The pathways involved in these reactions are influenced by the stability of the intermediates and the nature of the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Undecadiene: Lacks the methyl group at the third carbon.
1,2-Dodecadiene: Has an additional carbon in the chain.
3-Methyl-1,2-decadiene: Similar structure but with a shorter carbon chain.
Uniqueness
1,2-Undecadiene, 3-methyl- is unique due to the presence of the methyl group at the third carbon, which influences its reactivity and physical properties. This structural feature can affect the compound’s boiling point, solubility, and interaction with other molecules .
Propiedades
Número CAS |
59409-51-7 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
InChI |
InChI=1S/C12H22/c1-4-6-7-8-9-10-11-12(3)5-2/h2,4,6-11H2,1,3H3 |
Clave InChI |
KCUDENZVWJASBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)


![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)






